4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)butan-1-one
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Overview
Description
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)butan-1-one is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.
Preparation Methods
The synthesis of 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)butan-1-one typically involves the formation of the oxadiazole ring followed by the introduction of the morpholine and butanone moieties. One common synthetic route involves the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring. This intermediate is then reacted with a morpholine derivative under appropriate conditions to yield the final product .
Chemical Reactions Analysis
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The oxadiazole ring can undergo substitution reactions with nucleophiles or electrophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)butan-1-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)butan-1-one can be compared with other oxadiazole derivatives, such as:
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid: This compound has a similar oxadiazole ring but differs in the substituents attached to the ring.
2-(1,2,4-oxadiazol-5-yl)anilines: These compounds have an aniline group attached to the oxadiazole ring and exhibit different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-13-5-7-14(8-6-13)17-18-15(23-19-17)3-2-4-16(21)20-9-11-22-12-10-20/h5-8H,2-4,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBNCAHNTVQVJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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